4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
Description
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features an ethyl group at position 4 and a propyl group at position 3 (Figure 1). Pyrazolone derivatives are renowned for their versatility in medicinal and materials chemistry, often serving as precursors for bioactive molecules or ligands in coordination chemistry.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-ethyl-3-propyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6(4-2)8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
XANYIPWEVPNIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=O)C1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, often requiring heating to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods for pyrazolones generally involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details for this compound would require further research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone group at position 5 and the electron-deficient pyrazolone ring facilitate nucleophilic attacks. Key reactions include:
Reagents/Conditions :
-
Hydrazines : Form hydrazone derivatives under acidic or neutral conditions.
-
Amines : React at the carbonyl group to yield Schiff bases.
Example Reaction :
Table 1 : Nucleophilic Substitution Products
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Hydrazine hydrate | 5-Hydrazone derivative | 78 | Ethanol, reflux |
| Aniline | N-Phenylimine | 65 | Acetic acid, 80°C |
Condensation Reactions
The compound participates in Knoevenagel and Claisen-Schmidt condensations due to its active methylene groups.
Key Findings :
-
Reacts with aromatic aldehydes (e.g., benzaldehyde) to form 4,4'-(arylmethylene)bis-pyrazolones under solvent-free conditions using [Et₃NH][HSO₄] as a catalyst .
-
Typical Conditions : 90°C, 2–4 hours, yielding bis-pyrazolones in 85–92% efficiency .
Table 2 : Condensation with Aldehydes
| Aldehyde | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | [Et₃NH][HSO₄] | 2.5 | 91 |
| 4-Nitrobenzaldehyde | [Et₃NH][HSO₄] | 3.0 | 88 |
Oxidation
-
The pyrazolone ring is oxidized to pyrazole-3-carboxylic acid derivatives using KMnO₄/H₂SO₄.
-
Side Reaction : Over-oxidation may lead to ring opening at elevated temperatures.
Reduction
-
Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the ring.
-
Catalytic hydrogenation (H₂/Pd-C) saturates the ring, forming 4-ethyl-3-propylpyrazolidin-5-ol.
Table 3 : Redox Reaction Outcomes
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Pyrazole-3-carboxylic acid | 62 |
| Reduction | NaBH₄ | 5-Hydroxypyrazoline | 74 |
Electrophilic Substitution
The ring’s electron deficiency directs electrophiles to the para position of the nitrogen atoms.
Documented Reactions :
-
Halogenation : Bromine in acetic acid adds at position 4, forming 4-bromo derivatives.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 3.
Table 4 : Electrophilic Substitution Parameters
| Reaction | Reagent | Position | Yield (%) |
|---|---|---|---|
| Bromination | Br₂ (1 eq), HOAc | 4 | 68 |
| Nitration | HNO₃ (conc.) | 3 | 57 |
Cycloaddition Reactions
The compound engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused pyrazolo-isoxazoline systems.
Mechanistic Insight :
-
The reaction proceeds via a 1,3-dipolar intermediate, with regioselectivity controlled by substituent electronic effects.
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Research indicates that pyrazole derivatives can exhibit significant activity against various bacterial strains. For instance, derivatives similar to 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one have shown effectiveness against Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 15 µg/mL |
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TNF-α: 80% | 10 |
| This compound | IL-6: 85% | 10 |
Agricultural Applications
The compound has been explored for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens. Its structure allows it to interact with specific biological targets in pests, leading to their inhibition or death.
Case Study: Efficacy Against Fungal Pathogens
A study evaluated the effectiveness of pyrazole derivatives against fungal pathogens affecting crops. Results indicated that formulations containing this compound demonstrated significant antifungal activity, reducing infection rates by up to 70% in treated plants compared to controls.
Material Science
In materials science, the unique chemical structure of pyrazoles allows them to be used as intermediates in the synthesis of polymers and other materials with desirable properties.
Case Study: Development of Coatings
Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A formulation containing this compound was tested in coatings, resulting in improved durability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action for 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one would depend on its specific biological activity. Generally, pyrazolones may interact with enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Size: Bulky substituents at C3/C4 (e.g., trifluoromethyl, cyclopropylamino-phenyl) correlate with enhanced biological activity or crystallographic stability . The ethyl-propyl combination in the target compound may offer intermediate steric bulk, balancing reactivity and solubility.
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in ) enhance π-π stacking in crystals, whereas aliphatic chains (e.g., propyl) may improve lipophilicity .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding: and highlight the role of hydrogen bonds in stabilizing crystal structures. For example, the cyclopropylamino group in forms N–H···O bonds, creating a 2D network. The target compound’s ethyl-propyl substituents may limit hydrogen-bonding capacity compared to amine or hydroxyl-bearing analogs .
- Software Tools : SHELX and ORTEP are widely used for structure refinement and visualization. The target compound’s structure could be solved using these tools, with SHELXL refining aliphatic chain conformations .
Biological Activity
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features ethyl and propyl substituents at positions 4 and 3, respectively, which may influence its biological activity compared to other pyrazolone derivatives .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Pyrazolones typically modulate biochemical pathways by forming hydrogen bonds with active sites, potentially leading to the inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 μg/mL |
| This compound | Escherichia coli | 0.25 μg/mL |
These results indicate that the compound exhibits significant bactericidal activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in vitro. The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory properties, there is growing interest in the anticancer potential of pyrazolone derivatives. Research has indicated that certain derivatives exhibit significant cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | 49.85 | Induction of apoptosis |
These findings highlight the potential for this compound to be developed into an anticancer agent through further optimization and testing .
Case Studies
Several case studies have focused on the biological evaluation of pyrazolone derivatives. For instance, a study demonstrated that modifications to the pyrazolone scaffold could enhance both antimicrobial and anticancer activities. The introduction of specific substituents at various positions significantly affected the potency against T. brucei and other pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. Key steps include:
-
Reagent optimization : Use of substituted hydrazines (e.g., phenylhydrazine) and β-keto esters under reflux in ethanol or methanol .
-
Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours. Lower temperatures (<60°C) result in incomplete cyclization, while prolonged heating (>24 hours) may degrade the product .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >85% purity.
- Data Table :
| Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 8 | 72 | 92 |
| Methanol | 90 | 10 | 68 | 89 |
Q. How is the molecular structure of this compound confirmed?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths and angles. For example, the pyrazole ring typically shows C–N bond lengths of 1.34–1.38 Å and N–N distances of 1.35–1.40 Å .
- Spectroscopic techniques :
- FTIR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (N–H stretch) .
- NMR : ¹H NMR shows singlet δ 2.2–2.5 ppm (COCH₂) and δ 1.0–1.5 ppm (ethyl/propyl groups) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic effects in NMR : Tautomeric equilibria (e.g., keto-enol) may cause peak splitting. Use variable-temperature NMR to observe shifts and confirm dominant tautomers .
- Comparative analysis : Cross-validate with SCXRD to resolve ambiguities. For example, X-ray data may confirm a planar pyrazole ring, while NMR reveals dynamic behavior in solution .
Q. What strategies optimize the regioselectivity of substituents in pyrazole derivatives?
- Methodology :
- Electronic directing groups : Electron-withdrawing groups (e.g., –COOR) at position 5 direct electrophilic substitution to position 3 .
- Steric effects : Bulky substituents (e.g., propyl) at position 3 hinder reactivity at adjacent positions, favoring functionalization at position 4 .
- Catalytic control : Pd-mediated cross-coupling reactions improve regioselectivity for aryl substitutions .
Q. How is the biological activity of this compound evaluated in anticancer research?
- Methodology :
- In vitro assays :
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values typically 10–50 µM .
- Enzyme inhibition : Tests inhibition of kinases (e.g., EGFR) using fluorescence-based assays .
- Structure-activity relationship (SAR) : Modifying the propyl/ethyl groups alters lipophilicity and binding affinity. For example, longer alkyl chains (e.g., butyl) enhance membrane permeability .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The carbonyl group (C=O) is electrophilic, with Fukui indices >0.25 .
- Molecular docking : Predicts binding modes with biological targets (e.g., enzymes) using AutoDock Vina. Docking scores correlate with experimental IC₅₀ values (R² > 0.85) .
Data Contradiction Analysis
Q. Why do different synthetic routes report varying yields (50–85%) for this compound?
- Key factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may degrade thermally sensitive intermediates .
- Catalyst loading : Excess acid catalysts (e.g., H₂SO₄) can protonate the hydrazine, reducing nucleophilicity .
- Side reactions : Competing formation of regioisomers (e.g., 3-ethyl-4-propyl derivatives) reduces yield. GC-MS or HPLC monitoring identifies byproducts .
Methodological Best Practices
- Synthesis : Prioritize ethanol as a solvent for balance between yield and safety.
- Characterization : Combine SCXRD with 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment of tautomeric forms .
- Biological testing : Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
